molecular formula C24H22N4O2 B13138036 (([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine CAS No. 727371-69-9

(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine

Cat. No.: B13138036
CAS No.: 727371-69-9
M. Wt: 398.5 g/mol
InChI Key: JJYJWDXZKVRDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine: is a complex organic compound that features a bipyridine core linked through ether bonds to phenylene groups, which are further connected to methanamine groups. This structure endows the compound with unique chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine typically involves multi-step organic reactions. One common method includes the initial formation of the bipyridine core, followed by the introduction of phenylene groups through ether linkages. The final step involves the attachment of methanamine groups under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors to ensure precision and consistency. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

(([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenylene groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and halogenated phenylene compounds.

Scientific Research Applications

(([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine: has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of (([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine involves its interaction with molecular targets through its bipyridine and phenylene groups. These interactions can modulate various biochemical pathways, including those involved in cell signaling and gene expression. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    Phenylene diamine: A compound with similar amine functionalities but lacking the bipyridine core.

Uniqueness

(([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine: is unique due to its combination of bipyridine and phenylene groups linked through ether bonds, which imparts distinct chemical and physical properties. This structural uniqueness allows it to form stable complexes with metal ions and exhibit diverse biological activities.

Properties

CAS No.

727371-69-9

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

[4-[2-[4-[4-(aminomethyl)phenoxy]pyridin-2-yl]pyridin-4-yl]oxyphenyl]methanamine

InChI

InChI=1S/C24H22N4O2/c25-15-17-1-5-19(6-2-17)29-21-9-11-27-23(13-21)24-14-22(10-12-28-24)30-20-7-3-18(16-26)4-8-20/h1-14H,15-16,25-26H2

InChI Key

JJYJWDXZKVRDGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)OC2=CC(=NC=C2)C3=NC=CC(=C3)OC4=CC=C(C=C4)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.